6-(4-methoxyphenyl)-3-methyl-N-[2-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a unique isoxazolo[5,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structure includes various functional groups such as methoxyphenyl, pyrrolidinyl, and carboxamide, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate nitrile oxide precursor.
Introduction of the Methoxyphenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a methoxyphenyl boronic acid and a halogenated isoxazolo[5,4-b]pyridine intermediate.
Attachment of the Pyrrolidinylbenzyl Group: This can be accomplished through a nucleophilic substitution reaction, where a pyrrolidinylbenzyl halide reacts with the isoxazolo[5,4-b]pyridine core.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The nitro group, if present, can be reduced to an amine, which may be useful in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinyl groups may enhance binding affinity to these targets, while the isoxazolo[5,4-b]pyridine core can modulate the compound’s overall biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-METHOXYPHENYL)-3-METHYL-ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the pyrrolidinylbenzyl group, potentially altering its biological activity.
6-(4-HYDROXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Features a hydroxyl group instead of a methoxy group, which may affect its reactivity and binding properties.
Uniqueness
The presence of the methoxyphenyl, pyrrolidinylbenzyl, and carboxamide groups in 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[2-(1-PYRROLIDINYL)BENZYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-17-24-21(15-22(28-26(24)33-29-17)18-9-11-20(32-2)12-10-18)25(31)27-16-19-7-3-4-8-23(19)30-13-5-6-14-30/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3,(H,27,31) |
InChI Key |
WKEFNFFGIIMVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC4=CC=CC=C4N5CCCC5 |
Origin of Product |
United States |
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